Benzhydryl 5-chloro-2-hydroxybenzoate

Description

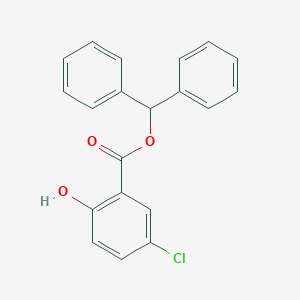

Benzhydryl 5-chloro-2-hydroxybenzoate is an ester derivative of 5-chloro-2-hydroxybenzoic acid, where the hydroxyl hydrogen is replaced by a benzhydryl (diphenylmethyl) group. This structural modification introduces significant lipophilicity and steric bulk compared to simpler alkyl or aryl esters. The compound’s molecular formula is C₂₀H₁₅ClO₃, with a molecular weight of 338.79 g/mol.

Properties

Molecular Formula |

C20H15ClO3 |

|---|---|

Molecular Weight |

338.8 g/mol |

IUPAC Name |

benzhydryl 5-chloro-2-hydroxybenzoate |

InChI |

InChI=1S/C20H15ClO3/c21-16-11-12-18(22)17(13-16)20(23)24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,22H |

InChI Key |

CBUILUXQEKSUJQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)Cl)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The most closely related compound in the provided evidence is Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4, C₈H₇ClO₃), which shares the same aromatic core but substitutes the benzhydryl group with a methyl ester . Key differences in properties arise from the benzhydryl group’s bulk and hydrophobicity:

*LogP values estimated via fragment-based methods (e.g., Hansch-Leo).

The benzhydryl group drastically increases molecular weight and lipophilicity, reducing aqueous solubility. This aligns with trends observed in ester derivatives, where larger substituents enhance membrane permeability but may compromise metabolic stability.

Research Findings and Trends

- Methyl Derivative : Documented as a precursor in salicylate-based drug synthesis. Its small size facilitates straightforward functionalization .

- Benzhydryl Derivative: Limited peer-reviewed data exists, but analogous benzhydryl esters (e.g., benzhydryl cephalosporins) demonstrate improved pharmacokinetic profiles in preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.